An In-Depth Technical Guide to 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and the known bioactivities of related pyrrole derivatives, this document serves as a vital resource for researchers and scientists engaged in the exploration of novel therapeutic agents.
Introduction: The Significance of Pyrrole-Based Scaffolds
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of a carbohydrazide functional group further enhances the molecule's potential for diverse chemical modifications and biological interactions. Carbohydrazides and their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties[1][2]. The strategic placement of a bromine atom and a methyl group on the pyrrole ring of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is anticipated to modulate its physicochemical properties and biological activity, making it a compelling candidate for further investigation.
Chemical Identity and Structure
The core structure of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide consists of a five-membered pyrrole ring, substituted at the 1-position with a methyl group, at the 2-position with a carbohydrazide group (-CONHNH2), and at the 4-position with a bromine atom.
Figure 1: Chemical structure of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C6H8BrN3O |
| Molecular Weight | 218.05 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like ethanol, methanol, and DMSO. |
| pKa | The hydrazide group will have basic properties, while the pyrrole N-H is weakly acidic. |
Synthesis and Methodologies
The synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide can be logically approached through a multi-step process starting from commercially available precursors. The general strategy involves the formation of the corresponding carboxylic acid or ester, followed by hydrazinolysis.
Synthetic Pathway
A plausible synthetic route is outlined below, commencing with the bromination and N-methylation of a suitable pyrrole-2-carboxylate precursor, followed by conversion to the target carbohydrazide.
Figure 2: Proposed synthetic workflow for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure based on established methods for the synthesis of similar pyrrole carbohydrazide derivatives[3].
Step 1: Synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
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Starting Material: Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS: 934-05-4)[4][5].
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Reaction: To a solution of methyl 4-bromo-1H-pyrrole-2-carboxylate in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture for 30-60 minutes at 0 °C.
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Add methyl iodide (CH3I) dropwise and allow the reaction to warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide
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Starting Material: Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.
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Reaction: Dissolve the methyl ester in a suitable alcohol, such as ethanol or methanol.
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Add an excess of hydrazine hydrate (N2H4·H2O).
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Reflux the reaction mixture for several hours, monitoring the progress by TLC[3].
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After completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
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If no precipitate forms, concentrate the solvent under reduced pressure.
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The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Potential Applications in Drug Discovery
Derivatives of pyrrole-2-carbohydrazide have demonstrated promising biological activities, suggesting potential therapeutic applications for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.
Antimicrobial and Antifungal Activity
Carbohydrazide derivatives are known to possess significant antimicrobial and antifungal properties[2]. The pyrrole nucleus itself is a key component of many antimicrobial agents. The combination of these two pharmacophores in 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide makes it a strong candidate for screening against a panel of pathogenic bacteria and fungi. Studies on related pyrrole-2-carbohydrazide derivatives have shown activity against M. tuberculosis[3].
Anti-inflammatory Activity
Hybrids of bromopyrrole and aroyl hydrazone have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of edema[6]. This suggests that 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide could serve as a precursor for the synthesis of novel anti-inflammatory agents.
Other Potential Therapeutic Areas
The versatility of the carbohydrazide group allows for its conversion into various other functional groups and heterocyclic systems, such as Schiff bases, pyrazoles, and oxadiazoles. This opens up possibilities for creating libraries of compounds for screening in diverse therapeutic areas, including oncology and neurodegenerative diseases, where pyrrole-containing compounds have shown utility.
Conclusion and Future Directions
4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is a synthetically accessible and promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, a plausible and detailed synthetic route, and a rationale for its potential applications in drug discovery. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound's physicochemical properties, and comprehensive screening for its biological activities. The insights gained from such studies will be invaluable for the rational design of next-generation pyrrole-based therapeutics.
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Rajesh Rane et al. Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides. ResearchGate, 2014. (URL: [Link])
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (URL: [Link])
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